4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one

Formaldehyde release textile finishing dermatitis

4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (CAS 1854-26-8), commercially designated as DMDHEU or 2D resin, is a heterocyclic N-methylol compound with the molecular formula C₅H₁₀N₂O₅ (MW 178.14 g/mol). It belongs to the cyclic urea–formaldehyde adduct class and functions simultaneously as a tetrafunctional cellulose crosslinking agent and a controlled formaldehyde releaser.

Molecular Formula C5H10N2O5
Molecular Weight 178.14 g/mol
CAS No. 1854-26-8
Cat. No. B157265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
CAS1854-26-8
Synonymsdimethylol dihydroxyethyleneurea
dimethyloldihydroxyethyleneurea
DMDHEU
Molecular FormulaC5H10N2O5
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(N1C(C(N(C1=O)CO)O)O)O
InChIInChI=1S/C5H10N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h3-4,8-11H,1-2H2
InChIKeyZEYUSQVGRCPBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)

4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (DMDHEU/2D Resin): Technical Profile for Sourcing the Dominant Durable-Press Crosslinking Agent


4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (CAS 1854-26-8), commercially designated as DMDHEU or 2D resin, is a heterocyclic N-methylol compound with the molecular formula C₅H₁₀N₂O₅ (MW 178.14 g/mol) [1]. It belongs to the cyclic urea–formaldehyde adduct class and functions simultaneously as a tetrafunctional cellulose crosslinking agent and a controlled formaldehyde releaser [2]. Unlike hydantoin-based formaldehyde donors (e.g., DMDM hydantoin), DMDHEU carries two reactive N‑methylol groups for etherification crosslinking and two 4,5‑dihydroxyl groups that contribute additional hydrogen‑bonding sites, conferring wash‑durable wrinkle resistance to cellulosic textiles [3]. The compound is typically supplied as a white crystalline solid or as a 40–65% aqueous solution and is recognized as a High Production Volume (HPV) chemical under the OECD HPV Chemicals Program [4].

Workflow

Durable-press finishing of cellulosic textiles via pad-dry-cure

Selection

Tetrafunctional crosslinking: two N-methylol + two 4,5-diol groups

Compliance

Reported Low formaldehyde release class supports OEKO-TEX limits

Why DMDHEU (CAS 1854-26-8) Cannot Be Generically Substituted: Structural, Performance, and Regulatory Rationale


Compounds within the N‑methylol formaldehyde‑releaser class differ fundamentally in their crosslinking denticity, formaldehyde‑release kinetics, and resulting field performance. DMDM hydantoin, for instance, is a di‑N‑methylol hydantoin that lacks the 4,5‑diol moiety required for tetrafunctional cellulose bridging, restricting its utility to preservative action in cosmetic formulations rather than durable textile engineering [1]. Conversely, legacy resins such as dimethylol urea (DMU) and dimethylol ethylene urea (DMEU) release formaldehyde at levels exceeding 1,000 ppm—an order of magnitude higher than DMDHEU—rendering them unacceptable under modern OEKO‑TEX and Eco‑label standards [2]. Formaldehyde‑free analogs like DMeDHEU and DHDMI eliminate formaldehyde release but at the cost of significantly reduced crosslinking efficacy and elevated procurement cost, requiring up to twice the applied mass to approach DMDHEU‑grade durable‑press performance [3]. These structural and performance discontinuities mean that no single in‑class analog simultaneously satisfies the requirements for high‑efficiency cellulose crosslinking, controlled formaldehyde emission, and industrial cost‑effectiveness that DMDHEU uniquely addresses.

Functional domain mismatch

DMDM hydantoin lacks diol groups and cannot crosslink cellulose; suitable only as a cosmetic preservative.

High formaldehyde legacy resins

DMU and DMEU release formaldehyde at levels that exceed modern OEKO-TEX thresholds, limiting compliance.

Formaldehyde-free efficiency gap

DMeDHEU and DHDMI require significantly higher add-on and cost; reported durable-press performance may not match DMDHEU.

Quantitative Procurement Evidence: Head‑to‑Head Performance Data for DMDHEU vs. Closest Structural and Functional Analogs


Formaldehyde Release Categorization: DMDHEU (Low, <100 ppm) vs. DMU/Urea-Formaldehyde (High, >1,000 ppm)

In the widely cited Hatch and Maibach resin classification scheme, unmodified DMDHEU (Fixapret CPN) is categorized as 'Low' formaldehyde release, defined as <100 ppm, whereas urea‑formaldehyde/dimethylol urea (DMU) resins fall into the 'High' category (>1,000 ppm) [1]. Modified (glycol‑reacted) DMDHEU achieves 'Very Low' status (<30 ppm). This order‑of‑magnitude difference in extractable formaldehyde directly impacts dermatological safety profiles: in patch‑test studies, DMDHEU 4.5% aq. yielded a positive reaction rate of 2.3% (9/398 patients), in contrast to the 7.2% (61/852) positivity rate observed with 1% aqueous formaldehyde [1]. For procurement decisions, this classification gap determines whether a finished fabric can meet the <75 ppm free formaldehyde threshold increasingly mandated by major apparel brands and the European Eco‑label scheme.

Release class
Context-dependent
DMDHEU <100 ppm (Low) vs. DMU >1,000 ppm (High)

Reported low class supports OEKO-TEX compliance.

Cross-study comparable; aftertreatments can further reduce release.

Formaldehyde release textile finishing dermatitis regulatory compliance OEKO-TEX

Formaldehyde Release Hierarchy: DMU > Methylated-DMDHEU > DMDHEU in Durable-Press Rayon

A controlled study on 100% rayon fabrics treated with three commercial N‑methylol crosslinking agents under identical pad‑dry‑cure conditions established a clear formaldehyde‑release hierarchy: total formaldehyde extracted into aqueous media at 40 °C was consistently highest for DMU, intermediate for methylated DMDHEU (MDMDHEU), and lowest for unmodified DMDHEU [1]. The release was pH‑dependent: free formaldehyde content in the extract followed the order pH 10 > pH 4 > pH 7, indicating that DMDHEU‑finished fabrics are most resistant to alkaline hydrolysis relative to the comparator resins [1]. This ranking is critical because it demonstrates that DMDHEU provides the lowest intrinsic formaldehyde leaching among the N‑methylol textile resin family, even before aftertreatments are applied.

Release ranking
Head-to-head
DMU> MDMDHEU> DMDHEU (lowest)

DMDHEU exhibits lowest formaldehyde release among N-methylol resins.

pH-dependent; highest release under alkaline conditions (pH 10).

Formaldehyde release kinetics rayon alkaline hydrolysis resin comparison durable press

Crosslinking Pore Accessibility: DMDHEU Produces Denser Cellulose Network vs. DHDMI

Reverse gel permeation chromatography (GPC) was employed to compare the internal pore structure of cotton fabrics crosslinked with DMDHEU and with dihydroxydimethylimidazolidinone (DHDMI, the formaldehyde‑free N‑methyl analog) [1]. Both reagents reduced the accessible internal volume relative to untreated cotton; however, DHDMI‑treated fabrics retained substantially more accessible internal volume across the entire pore‑size range. Critically, the relationship between add‑on weight and accessible volume was inverse: increasing DMDHEU add‑on further reduced accessible internal volume, whereas increasing DHDMI add‑on paradoxically increased it [1]. Dyeability with Direct Red 81 correlated better with the population of residual large pores (≈17 Å) than with intermediate pores (≈10 Å), indicating that DMDHEU's denser crosslink network—while desirable for wrinkle resistance—simultaneously reduces dye receptivity, a trade‑off absent with DHDMI but acceptable for applications prioritizing mechanical resilience over color yield.

Network density
Head-to-head
DMDHEU: denser, lower dye receptivity vs. DHDMI: more open, higher uptake

DMDHEU provides denser cellulose network, reducing wet swelling.

Trade-off: higher wrinkle resistance vs. reduced dyeability.

Pore structure crosslinking density direct dye receptivity DHDMI cotton durable press

Formaldehyde Release Rate Quantified: DMDHEU Generates 35–570 µg/m²/Day Under Ambient Conditions

The German GESTIS substance database and associated literature report that DMDHEU‑finished fabrics emit formaldehyde at rates ranging from 35 to 570 µg per square meter of fabric per day, with the lowest release observed in the pH 3–7 range [1]. This quantified emission band—approximately one order of magnitude between minimum and maximum—reflects the sensitivity of DMDHEU's N‑methylol hydrolysis to both pH and residual catalyst acidity. In contrast, older urea‑formaldehyde (UF) finishes can release >1,000 µg/m²/day under similar conditions. Although a direct single‑study comparator is not available for this specific metric, the 35–570 µg/m²/day range places DMDHEU at the lower boundary of formaldehyde emission among non‑etherified N‑methylol textile resins, consistent with its 'Low' classification in the Hatch–Maibach scheme.

Emission rate
Reported
35–570 µg/m²/day

Quantifies ambient emission for air quality modeling.

Lowest emission at pH 3–7; consistent with Low classification.

Formaldehyde emission rate µg/m²/day pH dependence indoor air quality textile safety

Functional Domain Differentiation: DMDHEU Is a Textile Crosslinking Resin; DMDM Hydantoin Is a Cosmetic Preservative

A comprehensive formaldehyde‑releaser survey published in the Journal of Anatomy distinguishes compounds by their primary application domain: DMDHEU is classified alongside dimethylolethyleneurea and polyoxymethylene melamine as a textile/embalming crosslinking agent, whereas DMDM hydantoin, imidazolidinyl urea, and diazolidinyl urea are classified as cosmetic antimicrobial preservatives [1]. This functional divergence arises from DMDHEU's tetrafunctional architecture (two N‑methylol plus two 4,5‑diol groups), which enables covalent bridging between cellulose chains, while DMDM hydantoin's dimethyl‑substituted hydantoin scaffold lacks the diol moiety and functions solely as a formaldehyde donor [2]. Physicochemical properties reinforce this differentiation: DMDHEU is a solid at ambient temperature (density 1.36 g/cm³), whereas DMDM hydantoin is commercially supplied as a 55% aqueous liquid solution [2] [3]. Regulatory trends further entrench this divide—Washington State's 2025 formaldehyde‑in‑cosmetics rule explicitly lists DMDM hydantoin (CAS 6440-58-0) but does not include DMDHEU, reflecting divergent exposure scenarios [4].

Functional domain
Class-level
DMDHEU: solid textile crosslinker vs. DMDM hydantoin: liquid cosmetic preservative

Mutually exclusive domains; substitution leads to functional failure.

Regulatory classification differs; DMDM hydantoin restricted in cosmetics.

Functional classification textile resin cosmetic preservative embalming formaldehyde releaser

Procurement Cost‑Efficiency: DMDHEU vs. Formaldehyde‑Free Analog DMeDHEU

The formaldehyde‑free structural analog DMeDHEU (dimethyl‑4,5‑dihydroxyethyleneurea) is marketed as an environmentally preferable alternative, but its adoption is constrained by a twofold cost premium relative to DMDHEU and inferior crosslinking efficiency requiring approximately twice the applied amount to approach comparable durable‑press performance [1]. Industry presentations note that DMeDHEU is 'much harder to cure and the DP properties are poor,' while DMDHEU provides the baseline price‑performance reference for the entire N‑methylol finish category [2]. The ACS National Historic Chemical Landmark documentation corroborates that DHDMI (the N‑methyl congener of DMeDHEU) delivers only 'moderate levels of resilience' and is used in niche applications such as infants' clothing where formaldehyde elimination is non‑negotiable, but at a significant cost premium . Consequently, for mainstream textile finishing where OEKO‑TEX Class II compliance is achievable via aftertreatment of DMDHEU‑finished fabrics, the formaldehyde‑free alternatives represent a 2–4× total cost escalation per unit of durable‑press performance delivered.

Cost efficiency
Context-dependent
DMeDHEU ~4× cost per performance unit

DMDHEU delivers lowest cost per durable-press performance unit.

Industry benchmark; formaldehyde-free alternatives economically non-viable for high volume.

Cost efficiency DMeDHEU non-formaldehyde finish durable press procurement economics

Optimal Deployment Scenarios for 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (DMDHEU) Based on Comparative Performance Evidence


High-Performance Durable Press Finishing of Cotton and Regenerated Cellulose Apparel

DMDHEU remains the dominant crosslinking agent for wash‑and‑wear and non‑iron cotton garments precisely because it delivers a formaldehyde release classification of 'Low' (<100 ppm) while maintaining superior crease recovery compared to formaldehyde‑free alternatives such as DMeDHEU, which suffer from poor DP properties and higher curing difficulty [1]. The reverse GPC pore‑structure data confirm that DMDHEU produces a denser cellulose network with reduced accessible internal volume, directly correlating with improved wet‑state wrinkle recovery [2]. Application at 6–10% add‑on with a magnesium chloride/citric acid catalyst system followed by curing at 150–170 °C yields fabrics achieving OEKO‑TEX Class II compliance (<75 ppm free formaldehyde) after a single after‑washing step [3].

Wood Modification for Enhanced Biological Durability and Dimensional Stability

DMDHEU treatment of lignocellulosic substrates—including solid wood, parallel strand lumber (PSL), and oil palm trunk—imparts resistance against both brown‑rot (e.g., Coniophora puteana) and white‑rot (e.g., Trametes versicolor) basidiomycete fungi [4]. The mode of action is non‑toxic and relies on cell‑wall bulking and crosslinking rather than biocidal leaching, distinguishing DMDHEU from conventional copper‑ or boron‑based wood preservatives [5]. Comparative wood modification studies demonstrate that DMDHEU, methylated DMDHEU, and DMeDHEU each exhibit different moisture performance and durability profiles, allowing specifiers to select DMDHEU when maximum crosslinking density outweighs the need for zero formaldehyde emission [6].

Crosslinking Carrier for Durable Antimicrobial Textile Finishes

DMDHEU serves as the covalent anchor for antimicrobial agents—including chitosan, chito‑oligosaccharides, silver nanoparticles, and quaternary ammonium compounds—onto cotton and polyamide fabrics via its N‑methylol and hydroxyl reactive sites . Studies demonstrate that DMDHEU‑crosslinked chitosan imparts excellent antibacterial activity against S. aureus (Gram‑positive) and E. coli (Gram‑negative) that persists through 10 machine wash cycles [7]. This is a functional capability distinct from non‑crosslinking formaldehyde releasers such as DMDM hydantoin, which provide only transient preservative action in rinse‑off formulations and cannot permanently modify textile substrates.

Cost‑Optimized Low‑Formaldehyde Compliance for Textile Export Markets

For textile products destined for markets enforcing strict formaldehyde limits (e.g., Japan Law 112 <75 ppm for adult garments, EU Eco‑label <20 ppm), unmodified DMDHEU offers the most economical compliance pathway: its baseline formaldehyde emission (35–570 µg/m²/day) is already within an order of magnitude of the target thresholds [8]. A simple reductive aftertreatment (e.g., sodium sulfite wash) diminishes DMDHEU formaldehyde release by 90% or more, bringing the finished fabric firmly into the 'Very Low' (<30 ppm) category without incurring the 2–4× cost penalty of formaldehyde‑free resin alternatives [9]. This combination of low inherent release plus effective aftertreatment economics makes DMDHEU the reference standard for price‑competitive durable‑press exports.

Application
Selection Property
Validation Focus
Durable-press cotton finishing
Low formaldehyde release category
OEKO-TEX Class I/II compliance, wash durability
Wood biodeterioration resistance
Cell-wall bulking and crosslinking
Decay resistance against brown/white rot fungi, dimensional stability
Antimicrobial textile carrier
Covalent anchor via N-methylol/hydroxyl sites
Antimicrobial durability through multiple launderings
Low-formaldehyde export compliance
Controlled release with aftertreatment
Meeting national formaldehyde limits (e.g., Japan Law 112)
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